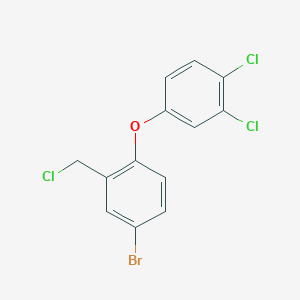

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl3O/c14-9-1-4-13(8(5-9)7-15)18-10-2-3-11(16)12(17)6-10/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYZXMYILYDBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its halogenated aromatic structure, is part of a class of chemicals known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential therapeutic uses and environmental impacts.

Chemical Structure and Properties

The molecular formula of this compound is . It features a bromine atom, two chlorine atoms, and a phenoxy group, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrCl2 |

| Molecular Weight | 227.47 g/mol |

| CAS Number | 928758-19-4 |

| Appearance | Solid |

| Purity | ≥95% |

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activity. Studies have shown that 4-bromo derivatives can inhibit the growth of various bacteria and fungi. The presence of bromine and chlorine atoms enhances the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.

Case Study:

A study conducted by Arora et al. (2016) demonstrated that compounds similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the disruption of cellular membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic effects of halogenated compounds have been widely studied in cancer research. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines.

Research Findings:

In vitro studies have reported IC50 values indicating that this compound exhibits cytotoxicity against several human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxic mechanism is believed to involve oxidative stress and DNA damage pathways.

Environmental Impact

As a chlorinated compound, this compound raises concerns regarding its persistence in the environment and potential bioaccumulation. Research on biodegradation pathways suggests that certain bacterial strains can metabolize such xenobiotic compounds.

Biodegradation Study:

A review by Singh and Singh (2016) highlighted the role of Bacillus species in the bioremediation of chlorinated compounds. These bacteria can transform hazardous substances into less toxic forms, suggesting a potential for using this compound in bioremediation strategies.

Toxicological Profile

The toxicological profile of halogenated compounds often includes assessments of acute toxicity, reproductive toxicity, and carcinogenic potential. Data indicate that exposure to high concentrations can lead to adverse health effects in aquatic organisms and mammals.

| Toxicological Endpoint | Observed Effects |

|---|---|

| Acute Toxicity | Moderate to high |

| Reproductive Toxicity | Potentially harmful |

| Carcinogenic Potential | Under investigation |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(chloromethyl)-1-(3,4-dichlorophenoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, the bromo group can participate in Suzuki-Miyaura coupling with boronic acids under palladium catalysis, as demonstrated in analogous brominated aromatics . Optimization involves testing catalysts (e.g., Pd(PPh₃)₄), solvents (toluene or DMF), and temperatures (80–120°C). The chloromethyl group may require protection (e.g., using TMSCl) to prevent side reactions. Yields can be improved by incremental adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., integration ratios for dichlorophenoxy groups) and confirms chloromethyl functionality.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions).

- X-ray Diffraction (XRD) : Resolve crystal structure for unambiguous confirmation, as applied to structurally similar imidazole derivatives .

Q. What are the common functional group transformations possible with the chloromethyl and dichlorophenoxy groups in this compound?

- Methodological Answer :

- Chloromethyl Group : Susceptible to nucleophilic substitution (e.g., reaction with amines to form benzylamines) or elimination to form vinyl derivatives under basic conditions.

- Dichlorophenoxy Group : The electron-withdrawing substituents activate the ring for electrophilic substitution (e.g., nitration at the para position) .

- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) can functionalize the aryl bromide moiety .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity or spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can optimize the molecular geometry and calculate vibrational (FTIR) and electronic (UV-Vis) spectra. For instance, studies on analogous brominated imidazoles used DFT to predict λmax for UV-Vis absorption, aligning with experimental data . Computational analysis of frontier molecular orbitals (HOMO-LUMO) can also predict sites for electrophilic/nucleophilic attack .

Q. How to resolve contradictions in reported reaction yields when using different catalysts in the synthesis of this compound?

- Methodological Answer :

- Systematic Screening : Compare catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) under identical conditions (solvent, temperature).

- Kinetic Studies : Monitor reaction progress via in-situ NMR or GC-MS to identify rate-limiting steps.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., dehalogenation or homocoupling), which may explain yield discrepancies. Adjust ligand systems (e.g., switch from PPh₃ to XPhos) to suppress undesired pathways .

Q. What strategies can be employed to study the degradation pathways of this compound under various environmental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors:

- Hydrolytic : pH 1–13 at 40–80°C.

- Oxidative : 3% H₂O₂.

- Photolytic : UV light (254 nm) in a photoreactor.

- Analytical Monitoring : Track degradation products via LC-MS/MS and propose pathways (e.g., dechlorination or ether cleavage). Stability studies should align with ICH guidelines, referencing storage recommendations for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.